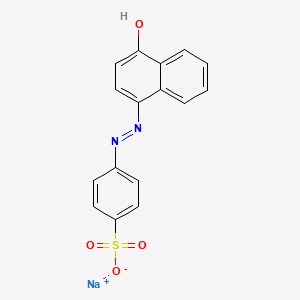

4-(4-Hydroxy-1-naphthylazo)benzenesulfonic acid sodium salt

描述

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

523-44-4 |

|---|---|

分子式 |

C16H12N2NaO4S |

分子量 |

351.3 g/mol |

IUPAC 名称 |

sodium 4-[(4-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C16H12N2O4S.Na/c19-16-10-9-15(13-3-1-2-4-14(13)16)18-17-11-5-7-12(8-6-11)23(20,21)22;/h1-10,19H,(H,20,21,22); |

InChI 键 |

CEQOUNIKCGZOPR-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)O.[Na] |

外观 |

Solid powder |

颜色/形态 |

REDDISH-BROWN POWDER |

物理描述 |

Reddish-brown solid; [Merck Index] Fine crystals; [MSDSonline] |

纯度 |

purity unknown. |

保质期 |

>2 years if stored properly |

溶解度 |

SOL IN WATER TO ORANGE-RED SOLN, IN ALC TO ORANGE SOLN GENERALLY INSOL IN ORGANIC SOLVENTS; SLIGHTLY SOL IN ETHANOL, ACETONE |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

C.I. Acid Orange 20; Japan Orange 402; Java Orange I; Nankai Acid Orange I; Orange I, sodium salt; Tertracid Orange I; Yellow 404; Tropaeolin 000 No. 1 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Modifications of Orange I

Academic Approaches to Orange I Synthesis and Structural Elucidation

Academic synthesis of azo dyes like Orange I typically involves a two-step process: diazotization of an aromatic amine and subsequent coupling with an electron-rich aromatic compound unb.canih.gov. For Orange I, this generally involves the diazotization of sulfanilic acid, followed by coupling with 1-naphthol (B170400) wikipedia.org.

The diazotization reaction converts a primary aromatic amine into a diazonium salt. This is typically carried out in an acidic medium at a low temperature (0-5 °C) using sodium nitrite (B80452) unb.caekb.egnih.gov. The diazonium salt acts as an electrophile in the subsequent coupling reaction nih.gov.

The coupling component for Orange I is 1-naphthol. The diazonium salt reacts with 1-naphthol through an electrophilic aromatic substitution mechanism, forming the azo linkage and the Orange I molecule nih.govwikipedia.org.

Structural elucidation of organic compounds, including dyes, often employs spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy rsc.orgsci-hub.se. X-ray crystallography can also provide definitive structural information researcher.life. Computational methods, such as comparing calculated NMR chemical shifts with experimental data, are increasingly used to assist in structural elucidation, particularly for complex molecules or isomers acs.org.

Novel Synthetic Routes and Optimization Studies for Azo Dyes Relevant to Orange I

While the diazotization-coupling reaction is standard, research continues to explore novel synthetic routes and optimize existing methods for azo dyes. This includes investigating different reaction conditions, catalysts, and coupling agents to improve yield, purity, and efficiency rsc.orgekb.eg.

Optimization studies for azo dye synthesis often focus on parameters such as temperature, pH, reaction time, and the molar ratios of reactants researchgate.netresearchgate.net. For instance, studies on the biodegradation of Methyl Orange, a related azo dye, have investigated optimal conditions for microbial degradation, which implicitly relates to the stability and potential breakdown pathways of the dye researchgate.netnih.gov.

Research has also explored the synthesis of azo dyes incorporating various heterocyclic scaffolds, aiming to impart specific biological or pharmacological activities rsc.org. These studies highlight the ongoing efforts to diversify the structural landscape of azo dyes beyond the classical examples.

Chemical Modification Strategies for Orange I Derivatives in Research

Chemical modification of azo dyes and their derivatives is a key area of research to tailor their properties for specific applications mdpi.com.

Structural Isomerism and Analog Design for Mechanistic Investigations

Structural isomerism plays a significant role in the properties of organic compounds, including dyes solubilityofthings.com. Isomers share the same molecular formula but differ in the arrangement or connectivity of their atoms, leading to variations in physical and chemical characteristics solubilityofthings.com.

In the context of azo dyes and related compounds, the study of structural isomers and the design of analogs are crucial for understanding structure-activity relationships and investigating reaction mechanisms researcher.liferesearchgate.net. For example, research on cryptoxanthin isomers found in oranges demonstrates how subtle structural differences can impact properties and potential applications nih.govresearchgate.net. Similarly, studies on different isomers of metal complexes have revealed variations in coordination number and structural arrangements researcher.life.

Designing analogs of Orange I with specific structural variations allows researchers to probe the influence of different functional groups or structural motifs on properties such as color, solubility, stability, and reactivity. This is particularly relevant for mechanistic investigations, where understanding how structural changes affect reaction pathways is essential.

Functionalization for Enhanced Reactivity or Specific Interactions in Experimental Systems

Functionalization involves introducing specific chemical groups onto a molecule to modify its properties or enable specific interactions the-innovation.orgdergipark.org.tr. For Orange I derivatives, functionalization strategies can be employed to enhance reactivity, improve solubility, or facilitate interactions with other molecules or materials in experimental systems dergipark.org.tracs.org.

Examples of functionalization strategies include the addition of groups that can participate in covalent bonding, electrostatic interactions, or hydrogen bonding. These modifications can be used to attach azo dyes to solid supports, incorporate them into polymers, or modify their behavior in solution chalmers.se.

Research has shown that functionalization can enhance the reactivity of organic molecules researchmap.jpharvard.edu. For instance, modifying the surface of nanoporous membranes with functional groups can improve the transport of molecules like Methyl Orange dergipark.org.tr. In the context of azo dyes, functionalization can be used to create derivatives with improved affinity for specific substrates, enhanced catalytic activity, or tailored optical properties.

Functionalization is also critical for enabling specific interactions in experimental systems. This could involve attaching a fluorescent tag for imaging, immobilizing a dye for sensing applications, or modifying its surface properties for use in composite materials rsc.orgmdpi.com. The ability to selectively functionalize different parts of an azo dye molecule allows for fine-tuning of its behavior and expands its potential applications in various research fields.

Advanced Spectroscopic and Characterization Methodologies for Orange I

Application of Advanced Spectroscopic Techniques in Orange I Analysis (e.g., UV-Vis, IR, NMR, Mass Spectrometry in Research)

Spectroscopic methods play a vital role in the analysis of azo dyes like Orange I. UV-Vis spectroscopy is commonly used to study the electronic transitions within the molecule, particularly the π-π* transition associated with the azo group and the aromatic rings, which are responsible for its color. academie-sciences.fr The absorption spectra can be influenced by factors such as pH and solvent polarity, providing information about the dye's behavior in different media. academie-sciences.frnih.govresearchgate.net Studies on azo dyes have shown that UV-Vis spectroscopy can reveal the formation of aggregates in solution, with spectral shifts indicating different aggregation patterns like H- or J-aggregation. acs.orgresearchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in the Orange I molecule. Characteristic bands in the IR spectrum correspond to vibrations of the azo group (-N=N-), aromatic C-H stretches, C=C stretches within the aromatic rings, and vibrations associated with the sulfonic acid and hydroxyl groups. scienceworldjournal.orgredalyc.org While IR spectroscopy can confirm the presence of these functional groups, it may not always fully elucidate the complete chemical structure of complex azo dyes. scienceworldjournal.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for confirming the structure of azo dyes by providing detailed information about the hydrogen and carbon environments within the molecule. academie-sciences.frresearchgate.net NMR can also be used to study phenomena such as tautomerism, which is relevant for some azo dyes containing hydroxyl groups adjacent to the azo linkage. rsc.orgresearchgate.net Although specific detailed NMR data for Orange I were not extensively found, NMR has been successfully applied to characterize other azo dyes and complex organic molecules, including those in orange juice for authentication purposes. futurelearn.comnih.govresearchgate.netresearchgate.netsci-hub.se

Mass spectrometry (MS) is used to determine the molecular weight of Orange I and to gain insights into its fragmentation pattern, which helps in confirming its structure. Techniques like Electrospray Ionization (ESI) and Thermospray MS have been applied to analyze sulfonated azo dyes, yielding molecular ions and fragment ions that aid in characterization. colab.wsnih.gov Fragmentation can occur through cleavage of the C-N bonds adjacent to the azo linkage or cleavage of the N=N double bond. colab.ws High-resolution MS can provide accurate mass measurements, further supporting structural identification. researchgate.net

Development of Novel Spectroscopic Probes for Azo Dye Systems

Research has explored the development of novel spectroscopic probes, often azo-based themselves, or probes designed to interact with azo dye systems for various applications, such as sensing metal ions or studying biological processes. nih.govacs.org While the search results did not specifically detail the development of probes for Orange I, studies on related azo dyes highlight the potential in this area. For instance, new metal ion-responsive azo-based fluorescent probes have been synthesized and characterized using NMR and fluorescence spectroscopy, demonstrating their utility as sensors. nih.gov The design of such probes often involves incorporating the azo chromophore into a larger molecule with specific recognition sites or fluorescent properties that change upon interaction with an analyte or environment.

Chromatographic and Electrophoretic Separations in Orange I Research

Chromatographic techniques are essential for the separation, purification, and analysis of Orange I, particularly in complex mixtures or for assessing purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of azo dyes, including sulfonated azo dyes. wikipedia.orgnih.govlcms.czekb.eg HPLC allows for the separation of Orange I from impurities, precursors, or degradation products. lcms.czasianpubs.org Different stationary phases (e.g., C18) and mobile phases are employed to achieve optimal separation based on the chemical properties of the analytes. ekb.egasianpubs.org The use of detectors like UV-Vis or diode-array detectors (DAD) allows for the detection and quantification of the separated components based on their characteristic absorption spectra. ekb.eg

Gel permeation chromatography (GPC) has also been shown to be effective in separating water-soluble azo dye sulfonates from colored impurities and even isomeric mixtures. colab.ws This separation is often dependent on adsorption to the gel matrix. colab.ws

Electrophoretic methods, such as capillary electrophoresis, could potentially be applied to the analysis of Orange I, given its ionic nature due to the sulfonic acid group. While not specifically detailed for Orange I in the provided results, electrophoretic techniques are commonly used for the separation of charged molecules, including other dyes.

Chromatographic methods, particularly HPLC coupled with mass spectrometry (HPLC-MS), offer enhanced capabilities for the identification and characterization of azo dyes and their related substances by combining the separation power of chromatography with the identification capabilities of mass spectrometry. colab.wsnih.gov

Crystallographic Analysis and Structural Elucidation Studies

Crystallographic analysis, primarily X-ray diffraction, provides definitive information about the solid-state structure of Orange I, including the arrangement of molecules in the crystal lattice, bond lengths, and bond angles. While direct crystallographic studies specifically on Orange I were not prominently found, research on related monosulfonated azo dyes provides relevant insights. researchgate.netmdpi.comdoaj.org These studies have investigated the crystal structures of azo dyes in different forms, such as free acid, anionic, and dianionic states, revealing how protonation and deprotonation affect molecular geometry, particularly around the azo bond. researchgate.netmdpi.com Crystallographic analysis can also shed light on intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the solid-state properties of the dye. mdpi.comimaging.orgrsc.org Studies on other organic pigments, including azo pigments, have utilized electron diffraction for crystal structure determination, particularly for samples that are difficult to crystallize or analyze by traditional X-ray diffraction. acs.org Crystallography has also been applied to study orange-colored proteins, providing structural details at the atomic level. researchgate.netnih.govrcsb.orgiucr.orgunl.pt

Understanding the crystal structure is crucial as it can influence the physical properties of the dye, including its color and stability. imaging.orgacs.org

Degradation Pathways and Mechanisms of Orange I

Photocatalytic Degradation of Orange I

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to generate highly reactive species upon irradiation with light, typically UV or visible light. mdpi.com This process has been widely investigated for the degradation of organic pollutants, including azo dyes like Orange I.

The fundamental mechanism of photocatalytic degradation involves the generation of electron-hole pairs (e⁻-h⁺) when a semiconductor photocatalyst absorbs photons of energy equal to or greater than its bandgap. mdpi.comnih.gov These charge carriers initiate a series of redox reactions on the catalyst surface.

The primary steps in the photodegradation of Orange I are:

Excitation: The semiconductor material absorbs light, promoting an electron from the valence band (VB) to the conduction band (CB), leaving a hole in the VB. acs.org

Generation of Reactive Oxygen Species (ROS): The photogenerated holes are powerful oxidizing agents that can directly oxidize the dye molecules adsorbed on the catalyst surface. rsc.org They can also react with water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). acs.org Simultaneously, the electrons in the CB can reduce adsorbed oxygen molecules to form superoxide radicals (•O₂⁻), which can further lead to the formation of other ROS. mdpi.com

Dye Degradation: The highly reactive •OH and other ROS are non-selective and attack the Orange I molecule, leading to the cleavage of the azo bond (-N=N-), which is responsible for the dye's color. bme.hu This initial step results in decolorization. Subsequent reactions involve the fragmentation of the aromatic rings and other intermediates, ultimately leading to mineralization. rsc.org

Research on dyes similar to Orange I has shown that the degradation can proceed through various pathways, including desulfonation, hydroxylation of the aromatic rings, and oxidative cleavage of the azo bond. rsc.org

The efficiency of the photocatalytic degradation of Orange I is highly dependent on the choice of the semiconductor material. Various materials have been investigated for their photocatalytic activity towards azo dyes.

Commonly Used Semiconductor Materials:

| Semiconductor | Key Features & Research Findings |

| Titanium Dioxide (TiO₂) | Widely used due to its high photocatalytic activity, chemical stability, and low cost. nih.gov However, its large bandgap (3.2 eV) limits its activation to the UV region of the spectrum. mdpi.com Doping with metals or non-metals can enhance its visible light activity. |

| Zinc Oxide (ZnO) | Possesses a similar bandgap to TiO₂ and is also an effective photocatalyst for dye degradation. mdpi.comresearchgate.net Nano-ZnO has been shown to be a useful catalyst for the complete mineralization of organic contaminants. researchgate.netnajah.edu |

| Bismuth Molybdate (Bi₂MoO₆) | Shows good photocatalytic activity under visible light, making it a promising candidate for utilizing solar energy. mdpi.com |

| Coupled Semiconductors | Heterostructures like CoFe₂O₄/Ag₂O have been developed to improve charge separation and enhance photocatalytic efficiency under visible light. irost.ir The presence of Ag₂O can significantly improve the photocatalytic adsorption capacity and degradation efficiency. irost.ir |

Nanocatalysts play a crucial role in enhancing the mineralization process due to their high surface-area-to-volume ratio, which provides more active sites for the reaction. nih.govrsc.org The use of nanocatalysts can significantly boost the degradation and mineralization of dyes. nih.gov For instance, Al/ZnO nanoparticles have demonstrated superior removal efficiency of methyl orange, a related azo dye. mdpi.com

Oxidative Degradation of Orange I

Oxidative degradation methods involve the generation of highly reactive oxidizing species to break down the complex structure of Orange I. Advanced Oxidation Processes (AOPs) are a prominent category within these methods. wikipedia.org

AOPs are characterized by the in-situ generation of potent chemical oxidants, primarily the hydroxyl radical (•OH). wikipedia.org

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. acs.org The reaction is typically carried out under acidic conditions. The photo-Fenton process enhances the degradation rate by using UV or visible light to photoreduce Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals. researchgate.netchemijournal.com Studies on similar orange azo dyes have shown that the introduction of UV light can significantly enhance decolorization efficiency. acs.org

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with the dye molecule or decompose to form hydroxyl radicals, especially at higher pH values. rsc.orgnih.gov Catalytic ozonation, using nanocatalysts like CaFe₂O₄, can enhance the production of hydroxyl radicals and improve the degradation and mineralization of azo dyes. nih.govrsc.org

Peroxymonosulfate (PMS) Activation Systems: Peroxymonosulfate (PMS) can be activated by various means, including transition metals (like Co²⁺ or Cu²⁺), heat, or UV light, to generate sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH). scispace.comsci-hub.rumdpi.com Sulfate radicals have a high redox potential and can effectively degrade recalcitrant organic pollutants. mdpi.com For instance, octahedral Cu₂O has shown excellent activity for PMS activation in the degradation of Orange I, with over 85% removal within 30 minutes. researchgate.net

Comparison of AOPs for Azo Dye Degradation:

| AOP Method | Activating Agent(s) | Primary Radical(s) | Key Findings for Orange Dyes |

| Fenton | Fe²⁺, H₂O₂ | •OH | Effective for decolorization and mineralization. researchgate.net |

| Photo-Fenton | Fe²⁺/Fe³⁺, H₂O₂, Light | •OH | Enhanced degradation rates compared to the dark Fenton process. researchgate.net |

| Ozonation | O₃ | O₃, •OH | High color removal efficiency. nih.gov Mineralization can be partial. nih.gov |

| PMS Activation | Transition Metals, Heat, UV | SO₄•⁻, •OH | High degradation efficiency in short reaction times. scispace.comresearchgate.net |

The degradation of Orange I proceeds through the formation of various intermediate products before complete mineralization. The identification of these intermediates is crucial for understanding the degradation pathway and ensuring the detoxification of the wastewater. Techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and Fourier-transform infrared spectroscopy (FTIR) are commonly employed for this purpose. bme.hursc.orgnih.gov

Studies on the degradation of similar orange azo dyes have identified intermediates resulting from:

Cleavage of the azo bond: This is often the initial step, leading to the formation of aromatic amines and other substituted aromatic compounds. rsc.org

Hydroxylation: The addition of hydroxyl groups to the aromatic rings. rsc.org

Desulfonation: The removal of sulfonate groups. rsc.org

Ring-opening: The breakdown of the aromatic rings into smaller aliphatic compounds. nih.gov

For example, in the photocatalytic degradation of Orange G, intermediates such as substituted phenols, aromatic hydroxylamines, and dicarboxylic aromatic compounds have been identified. rsc.org

Kinetic studies are essential for determining the rate of the degradation reaction and understanding the influence of various operational parameters. The degradation of Orange I and similar azo dyes often follows pseudo-first-order kinetics with respect to the dye concentration. nih.govresearchgate.netmaxwellsci.com

The pseudo-first-order rate constant (k) is influenced by several factors:

Initial Dye Concentration: The degradation rate generally decreases with an increasing initial dye concentration. mdpi.comsci-hub.ru

Oxidant and Catalyst Concentration: The rate typically increases with higher concentrations of the oxidant (e.g., H₂O₂, PMS) and catalyst, up to an optimal point beyond which the effect may plateau or even decrease. mdpi.comresearchgate.net

pH: The pH of the solution can significantly affect the degradation rate by influencing the surface charge of the catalyst and the generation of reactive species. nih.gov For example, the sonolytic degradation of Orange G was higher at pH 5.8, while an alkaline pH was favored for its photocatalytic degradation using TiO₂. nih.gov

Temperature: An increase in temperature generally leads to a higher reaction rate, as described by the Arrhenius equation. researchgate.netmaxwellsci.com

Reductive Degradation of Orange I

Reductive methods target the cleavage of the azo bond, which is the initial and most critical step in the decolorization of Orange I. This process breaks the dye molecule into smaller, colorless aromatic amines.

Electrochemical degradation is an advanced oxidation process that can effectively treat wastewater containing recalcitrant organic pollutants like azo dyes. wikipedia.org In the context of reductive degradation, the primary mechanism for Orange I is the cathodic reduction of the azo linkage. The process involves the transfer of electrons from the cathode surface to the dye molecule.

The electrochemical reduction of aromatic azo compounds typically proceeds via a mechanism involving the acceptance of electrons by the -N=N- group. acs.org This transfer of electrons destabilizes and cleaves the bond, resulting in the formation of corresponding aromatic amines. For Orange I, this would lead to the formation of sulfanilic acid and 1-amino-2-naphthol. The efficiency of this process is dependent on several factors, including the electrode material, the applied current density or potential, the pH of the solution, and the presence of supporting electrolytes. nih.gov Studies on the closely related Acid Orange 7 have shown that using a boron-doped diamond electrode can achieve almost complete elimination of the dye's degradation products. nih.gov The general reaction at the cathode can be summarized as:

R₁-N=N-R₂ + 4H⁺ + 4e⁻ → R₁-NH₂ + R₂-NH₂

Where R₁ and R₂ represent the aromatic structures connected to the azo group in the Orange I molecule.

| Parameter | Influence on Electrochemical Reduction | Typical Conditions for Azo Dyes |

|---|---|---|

| Electrode Material | Affects reaction kinetics and efficiency. Materials with high hydrogen overpotential are often preferred. | Boron-Doped Diamond (BDD), Platinum, Graphite |

| Current Density | Higher density generally increases the degradation rate but can reduce current efficiency. | 10-100 mA/cm² |

| pH | Affects the structure of the dye and the reaction mechanism. Reductive cleavage is often favored in acidic conditions. | Acidic to Neutral (pH 3-7) |

| Supporting Electrolyte | Increases conductivity and can participate in indirect oxidation/reduction reactions. | NaCl, Na₂SO₄ |

Chemical reduction offers a non-electrochemical route to cleave the azo bond. A widely used and effective reducing agent for this purpose is sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite. etowndyes.comwikipedia.org Sodium dithionite is a strong reducing agent that readily donates electrons to the azo linkage, causing its rapid cleavage into aromatic amines. wikipedia.orgorganic-chemistry.org

The reaction with sodium dithionite is typically fast and results in complete decolorization of the dye solution. rug.nl The dithionite ion (S₂O₄²⁻) is oxidized to bisulfite (HSO₃⁻) in the process. wikipedia.org The pathway is similar to electrochemical reduction, breaking the -N=N- bond to form sulfanilic acid and 1-amino-2-naphthol. The efficiency of this reduction is high, but it is important to note that while the dye is decolorized, the resulting aromatic amines may still be environmentally hazardous and require further treatment. nih.gov

Other chemical reductants that can be used include sodium borohydride and certain metal-based nanoparticles, which can catalyze the electron transfer to the azo bond. nih.gov

Biological and Enzymatic Degradation of Orange I

Biological methods utilize the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down dye molecules. These processes are considered cost-effective and environmentally friendly.

The microbial degradation of azo dyes like Orange I is typically initiated by a reductive cleavage of the azo bond. nih.gov This first step is generally anaerobic or occurs under static (microaerophilic) conditions, as the azo bond is resistant to attack by aerobic bacteria. researchgate.net Many bacterial strains, including Staphylococcus hominis and Pseudomonas stutzeri, have been identified as being capable of degrading acid orange dyes. nih.govresearchgate.net

The key enzymes responsible for this initial reductive step are azoreductases. These enzymes transfer reducing equivalents (from NADH or other electron donors) to the azo bond, breaking it and forming colorless aromatic amines. frontiersin.org The reaction is as follows:

Azo Dye + NAD(P)H + H⁺ ---(Azoreductase)--> Aromatic Amines + NAD(P)⁺

Once the azo bond is cleaved, the resulting aromatic amines are typically more amenable to aerobic degradation. sciepub.com In a subsequent aerobic stage, other bacterial enzymes, such as monooxygenases and dioxygenases, can catalyze the opening of the aromatic rings, leading to the complete mineralization of the dye into carbon dioxide, water, and inorganic ions. oup.com

| Microorganism | Degradation Conditions | Key Findings for Acid Orange Dyes |

|---|---|---|

| Staphylococcus hominis RMLRT03 | Static, pH 7.0, 35°C | Effective decolorization up to 600 mg/L. nih.gov |

| Pseudomonas stutzeri | Static, pH 6.0-8.0, 25-40°C | 100% decolorization of 100 mg/L within 15 hours. researchgate.net |

| Bacterial Consortium SPB92 | Static, pH 7.5, 32°C | Effective degradation with yeast extract as a co-substrate. frontiersin.org |

Bioremediation leverages microbial degradation for the large-scale treatment of dye-contaminated wastewater. Research in this area focuses on enhancing the efficiency and applicability of these biological processes. Key strategies include:

Sequential Anaerobic-Aerobic Systems: This is one of the most effective strategies. An initial anaerobic stage is used for the reductive decolorization of the dye, followed by an aerobic stage to degrade the toxic aromatic amines produced. sciepub.com This sequential process ensures both color removal and detoxification.

Microbial Consortia: Instead of pure cultures, consortia of multiple bacterial strains are often more robust and efficient. frontiersin.org A consortium can exhibit synergistic metabolic activities, allowing for the complete breakdown of the dye and its intermediates, which might not be possible with a single strain. ijcmas.com

Immobilized Cell Technology: To improve stability and reusability, microbial cells can be immobilized on various support materials (e.g., alginate beads, activated carbon). Immobilization protects the microorganisms from toxic substances in the wastewater and allows for higher cell densities in bioreactors, leading to enhanced degradation rates. nih.gov Studies on Methyl Orange have demonstrated the effectiveness of immobilized consortia in treating contaminated effluents. nih.gov

Bioaugmentation: This strategy involves introducing specific, highly efficient dye-degrading microorganisms or consortia into existing wastewater treatment systems to enhance their performance. nih.gov This is particularly useful for treating industrial effluents that contain recalcitrant dyes like Orange I.

Hybrid and Coupled Degradation Systems for Enhanced Orange I Removal

To overcome the limitations of individual treatment methods, researchers have developed hybrid and coupled systems that combine different processes to achieve higher degradation efficiency and complete mineralization. These are often categorized as Advanced Oxidation Processes (AOPs).

Photocatalysis: This process uses a semiconductor photocatalyst (like Titanium dioxide, TiO₂, or Zinc oxide, ZnO) and a light source (UV or visible light) to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). electrochemsci.org These radicals are powerful oxidizing agents that can non-selectively attack and degrade the dye molecule and its intermediates. rsc.org

Sonolysis: This method uses high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This collapse creates localized hot spots with extreme temperatures and pressures, leading to the formation of •OH radicals and the thermal decomposition of the dye. nih.gov

Coupled Electrochemical-Photocatalytic Systems: Combining electrochemical oxidation with photocatalysis can lead to a synergistic effect. scielo.brresearchgate.net For instance, the electrochemical process can break down the primary dye molecule, while photocatalysis can effectively mineralize the resulting smaller organic intermediates. This coupling has been shown to achieve significantly higher mineralization rates for azo dyes compared to either process alone. scielo.br

Photo-Fenton Process: This AOP involves the use of hydrogen peroxide (H₂O₂) and iron ions (Fe²⁺) under UV light. The process generates a high concentration of hydroxyl radicals, leading to very rapid degradation of organic pollutants. Coupling this with photocatalysts like Bismuth Molybdate has shown high degradation efficiency for Orange G, a structurally similar dye. mdpi.com

These hybrid systems offer the potential for rapid and complete degradation of Orange I, converting it into harmless end products and providing a more robust solution for treating textile wastewater. researchgate.netresearchgate.net

Environmental Chemistry and Fate of Orange I

Environmental Occurrence and Distribution of Azo Dyes

Azo dyes constitute the largest class of synthetic dyes used globally, with the textile industry being a major consumer. Consequently, textile wastewater is a significant source of azo dye contamination in the environment pan.pliwaponline.comfrontiersin.org. The discharge of untreated or inadequately treated wastewater containing azo dyes into surface waters leads to their occurrence and distribution in rivers, lakes, and other aquatic compartments. The presence of these dyes can affect the aesthetic quality of water bodies, reduce light penetration affecting aquatic photosynthesis, and pose risks to aquatic organisms due to the potential toxicity of the dyes themselves or their transformation products pan.pl. While specific data on the widespread environmental occurrence and distribution of Orange I were not extensively detailed in the search results, its classification as an azo dye and its historical uses suggest its potential presence in environments impacted by industrial discharges, similar to other commonly studied azo dyes like Orange II, Methyl Orange, and Direct Orange 26 pan.plfrontiersin.org.

Transformation Products and Their Environmental Implications

Azo dyes can undergo various transformation processes in the environment, including biodegradation, photodegradation, and chemical oxidation. These processes can lead to the formation of transformation products, which may have different environmental behaviors and toxicities compared to the parent compound. Research involving advanced oxidation processes (AOPs) for dye removal has identified transformation products of azo dyes, including Orange I researchgate.net. While the specific structures and environmental implications of Orange I transformation products were not detailed in the provided snippets, studies on other azo dyes indicate that reductive cleavage of the azo bond (-N=N-) can lead to the formation of potentially toxic aromatic amines. The environmental implications of these transformation products depend on their persistence, mobility, and inherent toxicity. researchgate.net

Mobility and Transport in Environmental Compartments

The mobility and transport of Orange I in environmental compartments such as soil and water are influenced by its physicochemical properties and interactions with the surrounding matrix. Factors such as water solubility, molecular size, charge, and the adsorption capacity of the soil or sediment play significant roles chemsafetypro.com. Highly water-soluble compounds with low soil adsorption coefficients (Koc) tend to be more mobile in soil and have a higher potential to leach into groundwater or be transported through surface runoff nih.govchemsafetypro.com. Conversely, compounds that strongly adsorb to soil or sediment particles exhibit lower mobility. While specific Koc values or detailed mobility studies for Orange I were not found, studies on the adsorption of Orange I and other azo dyes indicate that their interactions with solid phases significantly influence their distribution and transport in the environment frontiersin.orgacs.org. The pH of the environment can also affect the charge of both the dye molecule (Orange I, being an anionic azo dye, is negatively charged in neutral to alkaline conditions) and the environmental matrix, thereby influencing electrostatic interactions and mobility pan.plfrontiersin.org.

Adsorption and Sorption Phenomena in Natural and Engineered Systems

Adsorption is a critical process that governs the fate and transport of Orange I in both natural and engineered systems. It involves the partitioning of the dye molecule from the aqueous phase onto solid surfaces, such as soil particles, sediments, or engineered adsorbent materials. This process can reduce the concentration of Orange I in water, potentially lowering its environmental impact and facilitating its removal from contaminated streams.

Research on Adsorbent Materials for Azo Dye Removal

Extensive research has focused on developing and utilizing various adsorbent materials for the removal of azo dyes, including Orange I, from water iwaponline.comfrontiersin.org. These materials range from natural substances to modified and synthetic materials. Studies have investigated the adsorption of Orange I and similar azo dyes on materials such as iron oxides (e.g., R-Fe2O3, R-FeOOH), titanium dioxide (TiO2), and aluminum oxide (Al2O3) acs.org. Natural carbonaceous materials like peat, lignite, and hard coal have also been explored as cost-effective adsorbents for azo dyes such as Direct Orange 26 pan.pl.

A significant area of research involves the use of agricultural waste materials, particularly orange peel, as a low-cost and environmentally friendly adsorbent for dyes nih.govmdpi.comdergipark.org.triwaponline.comdergipark.org.trresearchgate.netresearchgate.nethilarispublisher.com. Orange peel-based adsorbents, including raw, modified, and carbonized forms (biochar, activated carbon), have shown potential for removing various dyes, such as Methyl Orange and Alizarin Yellow R, from aqueous solutions dergipark.org.triwaponline.comresearchgate.nethilarispublisher.com. These materials contain functional groups like hydroxyl, carbonyl, carboxyl, and amine groups that can interact with dye molecules nih.govdergipark.org.tr. Modifications, such as chemical or thermal treatments, can enhance the adsorption capacity by increasing surface area, porosity, and the number of active functional groups nih.govresearchgate.net.

Research findings often involve determining the adsorption capacity of different materials for specific dyes under varying conditions (e.g., pH, temperature, initial dye concentration, contact time, adsorbent dosage) frontiersin.orgiwaponline.comdergipark.org.tr. Adsorption isotherm models, such as Langmuir and Freundlich, are commonly used to describe the equilibrium adsorption behavior, while kinetic models help understand the adsorption rate pan.plfrontiersin.orgdergipark.org.triwaponline.comdergipark.org.tr. For instance, studies on the adsorption of Methyl Orange onto orange peel have shown the Langmuir isotherm providing a good fit, suggesting monolayer adsorption dergipark.org.trdergipark.org.tr.

Here is an example of data often presented in adsorption studies, illustrating the effect of adsorbent dosage on dye removal efficiency:

| Adsorbent Material | Dye (Example) | Initial Concentration (mg/L) | Adsorbent Dosage (g/L) | Removal Efficiency (%) | Source |

| Orange Peel AC | Methyl Red | 100 | 0.25 | ~60 | iwaponline.com |

| Orange Peel AC | Methyl Red | 100 | 0.50 | ~80 | iwaponline.com |

| Orange Peel AC | Methyl Red | 100 | 1.00 | ~90 | iwaponline.com |

| Peat | Direct Orange 26 | - | Low | Lower | pan.pl |

| Peat | Direct Orange 26 | - | High | Higher | pan.pl |

Note: The data in this table is illustrative, based on trends described in the cited sources, and specific numerical values may vary depending on experimental conditions.

Mechanisms of Adsorption (e.g., Physisorption, Chemisorption)

The mechanisms by which Orange I and other azo dyes adsorb onto solid surfaces are diverse and depend on the properties of both the dye molecule and the adsorbent material. These mechanisms can include physisorption, chemisorption, electrostatic interactions, hydrogen bonding, π–π interactions, and surface complexation pan.plfrontiersin.orghilarispublisher.com.

Electrostatic Interactions: Orange I is an anionic dye due to the presence of sulfonate groups. Electrostatic attraction plays a significant role when the adsorbent surface is positively charged, particularly at pH values below its point of zero charge (pHpzc) pan.plfrontiersin.org. Conversely, repulsive forces can occur if both the dye and the adsorbent surface are negatively charged.

Chemisorption: This involves the formation of chemical bonds between the dye molecule and the adsorbent surface. For example, studies on the adsorption of azo dyes, including Orange I, on iron oxides (R-Fe2O3 and R-FeOOH) suggest an inner sphere mechanism involving the formation of a bridged bidentate complex via the sulfonic group of the dye acs.org. The adsorption ability of hematite, a form of iron oxide, is attributed to the intervention of surface hydroxyl groups during dissociative chemisorption acs.org. Chemisorption is often the primary mechanism controlling the speed in multilayer heterogeneous adsorption processes iwaponline.com.

Physisorption: This involves weaker physical forces, such as van der Waals forces, between the dye molecule and the adsorbent surface. Physisorption can occur alongside chemisorption iwaponline.comhilarispublisher.com.

Hydrogen Bonding: Hydrogen bonds can form between functional groups on the dye molecule (e.g., -OH, -NH-) and functional groups on the adsorbent surface (e.g., hydroxyl groups) frontiersin.org.

π–π Interactions: These interactions can occur between the aromatic rings of the azo dye molecule and π electron systems on the adsorbent surface, such as in carbon-based materials frontiersin.org.

Surface Complexation: This mechanism involves the formation of coordination complexes between functional groups of the dye and metal ions or surface sites on the adsorbent pan.pl.

Understanding these mechanisms is crucial for designing and selecting effective adsorbent materials for Orange I removal from contaminated water. For instance, the presence of functional groups like pectin, hydroxyl, carbonyl, and carboxyl groups in orange peel contributes to its adsorption capabilities through various interactions nih.govdergipark.org.trtandfonline.com.

Interactions of Orange I in Chemical and Biological Research Systems

Interactions with Synthetic Materials and Surfaces

The adsorption of azo dyes, a class of compounds to which Orange I belongs, onto synthetic surfaces is a critical area of study, particularly for environmental remediation and industrial applications. While specific studies on Orange I are limited, research on analogous azo dyes like Orange II and Methyl Orange provides valuable insights into the expected interaction mechanisms.

The adsorption process is influenced by several factors, including the properties of the adsorbent material, the concentration of the dye, the pH of the solution, and the temperature. For instance, studies on the adsorption of synthetic orange dyes onto organoclays have shown that the amount of dye adsorbed increases with higher initial dye concentrations. The time required to reach equilibrium is also dependent on the initial concentration, with lower concentrations reaching equilibrium more rapidly aidic.it. The pH of the solution can also play a role, although in some cases, the adsorption of synthetic orange dyes has been found to be relatively independent of pH within a certain range aidic.it.

The interaction between the dye and the synthetic surface can be characterized by different adsorption isotherm models, such as the Langmuir and Freundlich models. The Langmuir model assumes a monolayer adsorption onto a homogeneous surface, while the Freundlich model describes adsorption on a heterogeneous surface. The fit of these models to experimental data can provide information about the nature of the adsorption process. For example, the adsorption of some orange dyes has been found to be well-described by the Langmuir isotherm model, suggesting a homogeneous surface interaction mdpi.com.

Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes are crucial for understanding the spontaneity and nature of the adsorption process. A negative ΔG° indicates a spontaneous process. The sign of ΔH° indicates whether the process is exothermic (negative) or endothermic (positive), while ΔS° reflects the change in randomness at the solid-liquid interface. For some azo dyes, the adsorption process has been found to be spontaneous and endothermic mdpi.comijcce.ac.ir.

Interactive Table: Adsorption Parameters for Azo Dyes on Various Synthetic Materials (Data derived from analogous "Orange" dyes)

| Adsorbent | Azo Dye | Isotherm Model | Adsorption Capacity (mg/g) | Thermodynamic Nature |

|---|---|---|---|---|

| Organoclay | Synthetic Orange | Freundlich | 190.31 | Endothermic |

| Zn-CDP/Mag-H+ | Methyl Orange | Langmuir | 147.05 | Endothermic, Spontaneous |

| Cu(I)-Polyaniline | Reactive Orange 16 | Langmuir | 392.156 | Endothermic, Spontaneous |

Interactions with Biomolecules (e.g., Nucleic Acid Bases, Proteins)

The interaction of Orange I and similar azo dyes with biomolecules is of significant interest due to the potential biological implications of these compounds.

Binding Mechanisms and Thermodynamics

Nucleic Acids: While direct studies on Orange I are scarce, research on the closely related anionic azo dye, Orange G, reveals that it can interact with double-stranded DNA. This interaction is dependent on the ionic strength of the solution. At low ionic strengths, there is no detectable interaction. However, at physiological ionic strengths (e.g., 150 mM Na+), Orange G has been shown to bind to the DNA double helix via groove binding in a non-cooperative manner. The equilibrium association constant for this interaction is relatively high, on the order of 10^5 M^-1, which is comparable to other classic DNA small ligands researchgate.net. This ionic strength-dependent binding suggests that the interaction can be modulated by the concentration of counterions, providing a potential mechanism for controlling the association of such dyes with nucleic acids researchgate.net.

Proteins: The binding of azo dyes to proteins, particularly serum albumins like bovine serum albumin (BSA) and human serum albumin (HSA), has been more extensively studied. These interactions are crucial for understanding the transport and distribution of such compounds in biological systems. Multispectroscopic techniques, including fluorescence spectroscopy and UV-Vis absorption spectroscopy, are commonly employed to investigate these binding events researchgate.netspkx.net.cn.

Fluorescence quenching studies can reveal the binding mechanism. For instance, the quenching of the intrinsic fluorescence of serum albumins by an azo dye can occur through either a static or dynamic mechanism. The binding of Acid Orange 10 to BSA has been shown to proceed via a combination of static and dynamic quenching researchgate.net. The binding affinity, represented by the binding constant (K_b), and the number of binding sites (n) can be determined from fluorescence data. For example, the interaction of Acid Orange 10 with BSA has a higher binding affinity than with HSA researchgate.net. The thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of the binding process can be determined to understand the nature of the forces involved. Electrostatic interactions, hydrogen bonds, and van der Waals forces are often implicated in the binding of small molecules to proteins spkx.net.cn.

Influence on Biochemical Reactions at a Molecular Level

Azo dyes have been shown to influence the activity of various enzymes. This can occur through direct interaction with the enzyme, leading to inhibition or, in some cases, activation. The inhibitory potential of a series of azo dyes against chorismate synthase from Paracoccidioides brasiliensis has been investigated. One particular azo dye, PH011669, was identified as a potent inhibitor with a 50% inhibitory concentration (IC50) of 10 ± 1 µM nih.gov. Molecular docking and molecular dynamics simulations suggest that these dyes can bind to the active site of the enzyme, primarily through electrostatic interactions nih.gov.

The enzymatic degradation of azo dyes is another important area of research, particularly in the context of bioremediation. Enzymes such as azoreductases can catalyze the reductive cleavage of the azo bond, leading to the breakdown of the dye molecule. The activity of these enzymes is dependent on cofactors like NADH or NADPH nih.gov. Studies on Orange II azoreductase have shown that the efficiency of the enzyme is influenced by the chemical structure of the dye substrate acs.org. For example, the presence of a hydroxyl group in a specific position on the naphthol ring is required for enzymatic activity, while charged groups near the azo bond can hinder the reaction acs.org. The degradation of azo dyes like Methyl Orange by peroxidase enzymes has also been studied, revealing that the process can involve either asymmetric or symmetric cleavage of the chromophore ijmr.net.in.

Complexation and Chelation Chemistry of Orange I

The chemical structure of Orange I, containing functional groups such as hydroxyl and sulfonate groups, suggests its potential to form complexes with metal ions. The formation of metal-dye complexes can lead to changes in the color of the solution, a property that is often exploited in analytical chemistry for the spectrophotometric determination of metal ions welcomehomevetsofnj.orgekb.eglongdom.org.

The stability of these complexes is influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of other ligands. Xylenol Orange, a more complex indicator dye, has been shown to form complexes with a variety of metal ions, including alkaline earth and aluminum ions ekb.eg. The stoichiometry and formation constants of these complexes can be determined using techniques like potentiometry ekb.eg. The ability of a dye to bind to a metal ion through multiple donor atoms is known as chelation. Melanin, a natural pigment, is an example of a molecule that can effectively chelate metal ions through its carboxylate and phenolic hydroxyl groups researchgate.net.

Development of Spectroscopic Probes and Sensors Based on Orange I Interactions

The change in spectroscopic properties of Orange I and similar dyes upon interaction with other molecules or ions forms the basis for their use in the development of probes and sensors.

Colorimetric Sensors: The formation of colored complexes between a dye and a metal ion can be used for the colorimetric detection of that ion. The intensity of the color change can be related to the concentration of the metal ion welcomehomevetsofnj.orgresearchgate.net. For example, the combination of Xylenol Orange with a polymer has been utilized as a colorimetric sensor for the selective recognition of Ni2+ in an aqueous solution nih.gov. The development of such sensors often involves optimizing conditions such as pH and reagent concentrations to enhance sensitivity and selectivity nih.gov.

Fluorescent Sensors: While Orange I itself is not typically known for strong fluorescence, the principles of fluorescence sensing are relevant to the broader class of organic dyes. Fluorescent probes can be designed to exhibit a change in fluorescence intensity or wavelength upon binding to a target analyte. This "off-on" or "on-off" response can provide a highly sensitive detection method. For instance, silicon nanoparticles have been synthesized to act as an "off-on" fluorescent probe for the detection of copper ions and L-methionine mdpi.com. The initial fluorescence of the nanoparticles is quenched by copper ions, and the subsequent addition of L-methionine restores the fluorescence by competitively binding to the copper ions mdpi.com. The design of such chemosensors often involves incorporating a recognition moiety for the target analyte and a fluorophore that signals the binding event.

Theoretical and Computational Chemistry Studies of Orange I

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the Orange I molecule. These methods, particularly those based on molecular orbital (MO) theory, are used to determine the distribution of electrons and predict the molecule's chemical behavior.

A key aspect of Orange I's structure is the existence of azo-hydrazone tautomerism, an equilibrium between two structural isomers. researchgate.netresearchgate.net Computational studies have analyzed the enthalpies of formation for both the azo and hydrazone forms in the gaseous phase and in water, finding that the hydrazone tautomer generally has higher stability in aqueous solutions. researchgate.netresearchgate.net

The electronic properties are often described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that helps explain the molecule's stability and the electronic transitions responsible for its color. researchgate.net For Orange I and related phenylazonaphthols, frontier orbital theory has been used to examine their reactivity towards oxidizing agents. researchgate.netresearchgate.net Quantum calculations can also identify the most likely sites for chemical reactions by mapping local reactivity descriptors, such as Fukui functions, which indicate regions susceptible to nucleophilic or electrophilic attack. researchgate.net

| Computational Parameter | Significance for Orange I | Typical Method of Calculation |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability; involved in oxidation reactions. | DFT, Semi-empirical MO (PM5) |

| LUMO Energy | Indicates electron-accepting ability; involved in reduction reactions. | DFT, Semi-empirical MO (PM5) |

| HOMO-LUMO Gap (ΔE) | Relates to chemical stability and the energy of UV-Vis absorption bands. A smaller gap suggests higher reactivity. | DFT, TD-DFT |

| Mulliken Charge Population | Describes the partial atomic charges, identifying electrophilic and nucleophilic centers. | Ab initio, DFT |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for intermolecular interactions and radical attacks. | DFT |

Molecular Dynamics Simulations of Orange I in Different Media

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For Orange I, MD simulations can provide insights into its behavior in various environments, such as in aqueous solution or when interacting with surfaces or polymers. researchgate.netresearchgate.net

These simulations can model:

Solvation: How water molecules arrange around the Orange I molecule, particularly around its polar sulfonate group, and how these interactions influence its conformation and stability.

Aggregation: The tendency of Orange I molecules to aggregate in solution, a behavior that can be induced by polymers like polyethylene glycol (PEG). researchgate.net MD simulations can elucidate the noncovalent intermolecular forces driving the formation of these aggregates.

Interactions with Surfaces: Modeling the adsorption of Orange I onto materials like titanium dioxide (TiO2), which is relevant for photocatalytic degradation studies. researchgate.netresearchgate.net Simulations can reveal the preferred orientation and binding energies of the dye on the catalyst surface.

By simulating the system at an atomistic level, MD provides a dynamic picture that complements the static information obtained from quantum chemical calculations.

Density Functional Theory (DFT) Applications for Azo Dye Systems

Density Functional Theory (DFT) is a class of quantum mechanical modeling methods used extensively to investigate the electronic structure of molecules. nih.gov It has become a primary tool for studying azo dyes like Orange I due to its favorable balance of accuracy and computational cost. acs.org

DFT calculations are applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths and angles, for both the azo and hydrazone tautomers of Orange I. researchgate.net

Predict Spectroscopic Properties: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), helping to assign observed absorption bands to specific electronic transitions within the molecule. researchgate.net

Calculate Reactivity Descriptors: DFT is used to compute properties like the HOMO-LUMO gap, chemical hardness, and electrophilicity, which are essential for understanding the dye's reactivity. acs.org

Model Reaction Mechanisms: DFT can be used to map the potential energy surface of a chemical reaction, such as the degradation of Orange I by an oxidizing agent, allowing for the calculation of activation energies and the identification of transition states. acs.org

Studies on azo dye systems often employ hybrid functionals like B3LYP in combination with basis sets such as 6-31G(d) or 6-311+G(d,p) to achieve reliable results for both structure and energy. researchgate.netacs.org

| DFT Functional/Method | Common Application for Azo Dyes |

|---|---|

| B3LYP | General purpose for geometry optimization and energy calculations. |

| M06 | Often used for systems with non-covalent interactions and for thermochemistry. |

| CAM-B3LYP | Recommended for long-range corrected calculations, such as charge-transfer excitations. |

| TD-DFT | Calculation of electronic excited states and simulation of UV-Vis spectra. |

| TPSS | A meta-GGA functional used for geometry optimization and electronic structure. researchgate.net |

Computational Modeling of Degradation Pathways and Reaction Mechanisms

Computational modeling is crucial for elucidating the complex mechanisms by which Orange I and other azo dyes are degraded. acs.org The degradation often involves advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH). hfcas.ac.cnhfcas.ac.cn

DFT calculations have been used to model the oxidative degradation of azo dyes. acs.org These studies investigate the initial sites of attack by radicals and compare the energy barriers for different reaction pathways. Two primary mechanisms are often considered:

Attack on the Azo Group: The hydroxyl radical can add to one of the nitrogen atoms of the –N=N– chromophore. This pathway is often associated with rapid color removal as it directly disrupts the conjugated system responsible for the dye's color. acs.org

Attack on the Aromatic Ring: The radical can add to one of the carbon atoms in the benzene or naphthalene rings. A mechanism first proposed by Spadaro et al. involves the initial attack at the carbon atom bearing the azo linkage, which can lead to cleavage of the C–N bond. acs.org

Computational models can calculate the potential energy profiles for these pathways, identifying transition states and intermediates. acs.org This information helps determine which degradation route is more energetically favorable. For instance, DFT studies have shown that for some azo dyes, the cleavage of the N=N bond following hydroxyl radical addition is the more likely pathway for oxidative degradation. acs.org In the case of Orange I, intermediates formed from its reaction with •OH can undergo a competing hydroxyl ion elimination to produce a one-electron-oxidized species. acs.org

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. mdpi.com Computational methods are essential for developing these models for azo dyes like Orange I.

In these studies, a set of molecular descriptors is calculated for the dye molecule using computational chemistry. These descriptors quantify various aspects of the molecule's structure and electronic properties. Examples include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and atomic charges.

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Quantum Chemical Descriptors: Parameters like chemical hardness, softness, and electrophilicity index. acs.org

These computed descriptors are then used to build a mathematical model that predicts a specific activity or property. For Orange I, SAR models could be developed to predict its binding affinity to proteins like serum albumin, its reactivity in degradation processes, or its potential for microbial degradation. oup.comnih.gov For example, a QSAR analysis revealed a correlation between the reactivity of Orange I and Orange II and Hammett substituent constants. researchgate.net Such models are valuable for predicting the behavior of new or unstudied dyes without the need for extensive experimental testing. mdpi.com

Analytical Method Development and Validation in Orange I Research

Development of Highly Sensitive and Selective Detection Methods for Orange I

Developing highly sensitive and selective methods for detecting Orange I is essential due to the complexity of matrices in which it may be found and the need for accurate quantification at trace levels. Sensitivity refers to the ability to detect low concentrations of the analyte, while selectivity ensures that the method specifically measures Orange I without interference from other substances present in the sample. Research in this area often focuses on modifying existing techniques or developing novel sensor platforms.

Electrochemical sensing strategies, for instance, have been explored for the sensitive and selective detection of synthetic orange dyes mdpi.comnih.govresearchgate.net. These methods leverage the electrochemical properties of the dyes, focusing on their redox behavior and interaction with electrode surfaces nih.gov. Enhancements in sensitivity and selectivity are often achieved through the use of chemically modified electrodes incorporating materials such as polymers, nanomaterials, and molecularly imprinted polymers (MIPs) mdpi.comnih.gov. While specific studies focusing solely on electrochemical detection of Orange I were not prominently detailed, the principles and advancements in electrochemical sensing for related orange azo dyes, such as Orange G, Orange II, and Methyl Orange, highlight the potential for developing highly sensitive and selective electrochemical methods for Orange I mdpi.combohrium.com.

Chromatographic Methodologies (e.g., HPLC, GC-MS, LC-MS) for Azo Dye Analysis

Chromatographic techniques are widely employed for the separation, identification, and quantification of azo dyes, including Orange I, in various matrices. High-Performance Liquid Chromatography (HPLC) is a common method used for the analysis of Acid Orange 20 (Orange I) wikipedia.org. The versatility of HPLC allows for coupling with different detectors to enhance sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are powerful tools for the analysis of azo dyes, offering high sensitivity and the ability to identify compounds based on their mass fragmentation patterns lcms.czlaborindo.com. These techniques are particularly valuable when analyzing complex samples where chromatographic separation alone may not be sufficient to resolve all components. For example, LC-MS/MS has been successfully applied for the simultaneous determination of multiple azo dyes, including Orange II (a related azo dye), in challenging matrices like spices, demonstrating reliable quantitation even at low concentrations lcms.czlaborindo.com. UPLC-MS/MS has also been utilized for the analysis of a range of dyes, including C.I. 14600, in cosmetic products researchgate.netmdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used in the analysis of azo dyes, often after a reduction step that breaks down the azo bond to form aromatic amines theseus.fiepa.gov. These amines can then be analyzed by GC-MS. This approach is particularly relevant for identifying potentially hazardous degradation products of azo dyes theseus.fiepa.gov. While azo dyes themselves may have limited volatility for direct GC-MS analysis, the analysis of their more volatile reduction products by GC/MS provides a means to screen for potential toxicity in industrial effluents epa.gov.

The choice of chromatographic method depends on the specific application, the matrix of the sample, and the required sensitivity and selectivity. The table below summarizes some chromatographic approaches and their applications in azo dye analysis based on the search results:

| Chromatographic Technique | Application Area | Notes | Source |

| HPLC | Analysis of Acid Orange 20 | General method for azo dye analysis. | wikipedia.org |

| LC-MS/MS | Azo dye analysis in spices | Simultaneous determination of multiple azo dyes, high sensitivity. | lcms.czlaborindo.com |

| UPLC-MS/MS | Dye analysis in cosmetics | Used for analyzing a range of dyes including C.I. 14600. | researchgate.netmdpi.com |

| GC-MS | Analysis of azo dye metabolites | Used for analyzing aromatic amines formed from azo dye reduction. | theseus.fiepa.gov |

| LC-MS | Identification of metabolites | Used to study degradation of azo dyes and intermediate compounds. | researchgate.net |

Electrochemical Sensing Platforms for Orange I Detection

Electrochemical sensing platforms offer a promising avenue for the detection of Orange I, providing advantages such as potential for portability, cost-effectiveness, and rapid analysis. These platforms rely on measuring electrical signals resulting from the interaction of the analyte with an electrode surface.

Research into electrochemical sensing for synthetic orange dyes has explored various designs to improve performance mdpi.comnih.govresearchgate.net. Modified electrodes, where the electrode surface is altered with specific materials, are a common strategy to enhance sensitivity, selectivity, and stability mdpi.comnih.gov. Nanomaterials, polymers, and molecularly imprinted polymers (MIPs) have been investigated as modifiers mdpi.comnih.gov. For instance, MIPs have been used in electrochemical sensors for the detection of basic orange 1, demonstrating good selectivity and sensitivity mdpi.com. Carbon nanotube-modified electrodes have shown improved sensitivity and lower detection limits for orange azo dyes compared to unmodified electrodes mdpi.com. While direct examples of electrochemical sensors developed specifically for Orange I were not extensively detailed in the provided results, the advancements in electrochemical sensing for related orange azo dyes indicate the potential for developing dedicated Orange I sensors with tailored recognition elements for enhanced selectivity.

Spectrophotometric and Fluorometric Method Enhancements

Spectrophotometric and fluorometric methods are valuable techniques in the analysis of dyes, including Orange I, due to their ability to measure light absorption or emission properties. Enhancements to these methods often focus on improving sensitivity, selectivity, and applicability to different sample types.

Spectrophotometry involves measuring the absorbance of light by a substance at specific wavelengths. For colored compounds like Orange I, which absorbs light in the visible region, direct spectrophotometric determination is possible. However, the sensitivity can be enhanced through various approaches, such as forming colored complexes or using derivative spectrophotometry. Some studies demonstrate the use of spectrophotometric methods for the determination of various analytes, sometimes involving the formation of orange-colored products, highlighting the relevance of colorimetric principles in analytical chemistry researchgate.netnih.gov. For example, reactions forming orange-colored products measured spectrophotometrically have been reported for the determination of compounds like fluoxetine (B1211875) and atomoxetine (B1665822) using reagents like 1,2-naphthoquinone-4-sulphonate (NQS) researchgate.netnih.gov. Methyl Orange itself has been used as a reagent in spectrophotometric methods for determining other substances, based on the formation of ion-pair complexes japsonline.com.

Fluorometric methods, which measure the emission of light by fluorescent substances, can offer high sensitivity. While Orange I itself may not be strongly fluorescent, derivatization reactions can be employed to convert it into a fluorescent product, enabling fluorometric detection. Studies on fluorometric determination of various compounds, sometimes involving the formation of fluorescent derivatives, illustrate this approach researchgate.netnih.gov. Quantitative fluorescence spectrophotometry using dyes like acridine (B1665455) orange has also been explored in biological applications nih.gov.

Enhancements in both spectrophotometric and fluorometric methods for dye analysis can involve optimizing reaction conditions, using sensitizing agents, or employing techniques like solid-phase extraction for preconcentration of the analyte.

Chemometric Approaches for Data Analysis in Orange I Studies

Chemometric methods play a significant role in the analysis of complex chemical data obtained from analytical techniques applied to substances like Orange I and other azo dyes. These statistical and mathematical tools help in extracting meaningful information, resolving overlapping signals, and building predictive models.

In the context of azo dye analysis, chemometrics has been applied to interpret data from chromatographic and spectroscopic methods nih.govnih.govajol.info. For instance, Partial Least Squares (PLS) models have been used in conjunction with flow injection chromatography to resolve overlapped absorption spectra of azo dyes, allowing for their simultaneous quantification in samples like spices nih.govnih.gov. This demonstrates the utility of chemometrics in handling complex data where spectral or chromatographic overlap occurs.

Chemometric methods, such as Multivariate Curve Resolution combined with an Alternating Least Squares algorithm (MCR-ALS), have been applied to UV/Vis data to study the photocatalytic degradation of azo dyes like methyl orange ajol.info. This allows for the resolution of spectral profiles of different intermediates formed during the degradation process and provides insights into their evolution over time ajol.info.

Furthermore, chemometrics, when combined with techniques like ultra-fast gas chromatography, has been used for the detection of adulteration in orange juice by analyzing volatile compounds and using statistical methods for classification nih.govnih.govresearchgate.net. This highlights the broader application of chemometrics in analyzing complex matrices related to orange products, which could potentially be relevant in studies involving Orange I in such matrices.

Terminology and Standards in Analytical Chemistry of Dyes

Standardized terminology and analytical standards are fundamental to ensuring consistency, accuracy, and comparability of results in the analytical chemistry of dyes, including Orange I. The Colour Index (CI) system is a globally recognized database that provides a systematic classification and identification of dyes and pigments. Orange I is listed in the Colour Index with the number C.I. 14600 researchgate.netmdpi.commfa.org. It is also known as Acid Orange 20 wikipedia.orgmfa.org. This standardized nomenclature is crucial for unambiguous identification of the compound in research and regulatory contexts.

Analytical standards for dyes, including azo dyes and their metabolites, are commercially available and are essential for method development, calibration, and quality control reagecon.comreagecon.com. These standards are often provided as pure compounds or as solutions in specific matrices to facilitate testing requirements reagecon.com.

Furthermore, standardized analytical methods are established by various organizations for the determination of dyes, particularly in regulated areas such as textiles and consumer goods. For example, European standards like EN ISO 14362 and EN ISO 17234 provide methods for testing certain azo colorants in textiles and leather, focusing on the potential release of prohibited aromatic amines compliancegate.com. These standards outline specific procedures for sample preparation, chromatographic analysis (such as GC-MS and HPLC), and data interpretation to ensure compliance with regulations theseus.ficompliancegate.com. Adherence to these standards is critical for obtaining reliable and legally defensible analytical results.

The use of defined terminology, certified reference materials, and standardized analytical protocols forms the backbone of robust and comparable research in the analytical chemistry of Orange I and other dyes.

Historical Context and Regulatory Science Impact of Azo Dyes Like Orange I

Evolution of Chemical Safety Regulation Driven by Azo Dye Incidents (e.g., Color Additive Amendments of 1960)

The history of chemical safety regulation concerning color additives is significantly marked by incidents involving synthetic dyes, particularly azo dyes. Federal oversight in the U.S. began in the 1880s with research on the use of colors in food by the U.S. Department of Agriculture's Bureau of Chemistry fishersci.fi. The Food and Drugs Act of 1906 aimed to protect public health from misbranded and adulterated products, but its scope proved insufficient fishersci.fi.

A pivotal moment that highlighted the need for more stringent regulation was an incident in the fall of 1950 when many children became ill after consuming orange Halloween candy colored with FD&C Orange No. 1, a color additive then listed for food use chemicalbook.com. This event, alongside growing concerns about the potential carcinogenicity of food additives, prompted the FDA to reevaluate all listed color additives chemicalbook.com. Over the following years, the FDA terminated the listings of several color additives found to cause serious adverse effects chemicalbook.com.

This period of reevaluation and the inadequacies of the 1906 Act directly contributed to the passage of the Color Additive Amendments of 1960 chemicalbook.comfishersci.fi. These amendments significantly reformed the regulation of color additives in foods, drugs, cosmetics, and medical devices chemicalbook.comfishersci.fi. The amendments defined "color additive" and mandated that only those listed as "suitable and safe" for a given use could be employed chemicalbook.comfishersci.fi. The FDA was tasked with considering specific factors to determine the safety of a proposed color additive use and establishing conditions for safe use in listing regulations chemicalbook.comfishersci.fi.

A crucial element of the 1960 Amendments was the inclusion of the "Delaney Clause," which prohibited the listing of any color additive shown to induce cancer in humans or animals chemicalbook.comchemspider.comfishersci.fi. This clause reflected a legislative intent to prevent the use of carcinogenic substances in color additives, although the interpretation of "negligible risk" was a subject of discussion chemicals.co.uk. Following the 1960 amendments, the FDA progressively removed color additives from a provisional list, either by permanently listing them or terminating their use based on scientific data chemicalbook.comfishersci.fi.

Academic Contributions to Risk Assessment Methodologies for Dyes

Academic research has played a vital role in developing and refining risk assessment methodologies for dyes, including the class of azo dyes. Risk assessment is a process used to estimate potential health effects from exposure to chemicals thegoodscentscompany.com. This process typically involves hazard identification, exposure assessment, toxicity assessment, and risk characterization thegoodscentscompany.com.

For dyes, academic contributions have focused on understanding their chemical properties, potential breakdown products (such as aromatic amines from azo dyes), and their interactions with biological systems nih.gov. Research has explored various testing methods to assess toxicity, including in vitro and in vivo studies. For instance, studies have utilized methods like the Ames test to evaluate mutagenicity and toxicity tests with aquatic organisms like Daphnia similis and zebrafish embryos for ecotoxicological assessment.

Academic work has also contributed to the development of analytical techniques for identifying and quantifying dyes and their metabolites in various matrices, which is crucial for exposure assessment. Furthermore, researchers have worked on methodologies to interpret toxicological data and derive safety thresholds, such as the Predicted No-Effect Concentration (PNEC) for environmental risk assessments. The evaluation of toxicity data using methodologies like the "Criteria for Reporting and Evaluating ecotoxicity Data" (CRED) also stems from academic efforts to improve the quality and objectivity of risk assessments.

Research on Impurity Profiling and Adulteration in Historical Contexts

Research into impurity profiling and adulteration in historical contexts provides valuable insights into the challenges faced with early synthetic dyes. Impurities in dyes can arise from the manufacturing process or degradation over time. In historical contexts, the purity of synthetic dyes was not always well-controlled, and these impurities could include toxic substances fishersci.fi.

Studies have shown that some azo dyes, particularly those derived from benzidine, were found to contain carcinogenic aromatic amines as impurities. Research using analytical techniques has been crucial in identifying these impurities in historical dye samples and understanding their potential origins. For example, comprehensive two-dimensional liquid chromatography coupled with mass spectrometry has been used to characterize dyes, related impurities, and degradation products in historical cultural-heritage objects, providing information on the material's origin and state of degradation.